

# Methyl 3-methyl-4-(trifluoromethyl)benzoate molecular structure and weight

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## Compound of Interest

Compound Name: Methyl 3-methyl-4-(trifluoromethyl)benzoate

Cat. No.: B1420789

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An In-depth Technical Guide to **Methyl 3-methyl-4-(trifluoromethyl)benzoate**: Structure, Properties, and Application in Modern Drug Discovery

## Executive Summary

**Methyl 3-methyl-4-(trifluoromethyl)benzoate** is a substituted aromatic carboxylate ester of significant interest to the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a methyl group at the 3-position and a trifluoromethyl (CF<sub>3</sub>) group at the 4-position of the benzoate ring, provides a unique combination of steric and electronic properties. The trifluoromethyl group, in particular, is a privileged moiety in pharmaceutical design, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide offers a comprehensive technical overview of the compound's molecular structure, physicochemical properties, a logical synthetic pathway, and its strategic importance as a building block for novel therapeutic agents.

## Molecular Identity and Physicochemical Properties

### Molecular Structure

The formal IUPAC name for this compound is **methyl 3-methyl-4-(trifluoromethyl)benzoate**. It consists of a central benzene ring substituted with a methyl ester group (-COOCH<sub>3</sub>) at position 1, a methyl group (-CH<sub>3</sub>) at position 3, and a trifluoromethyl group (-CF<sub>3</sub>) at position 4.

The precise arrangement of these functional groups is critical to its reactivity and interaction with biological targets. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the aromatic ring, while the methyl group adds steric bulk and lipophilicity.

*Molecular structure of **Methyl 3-methyl-4-(trifluoromethyl)benzoate**.*

## Physicochemical Data

A summary of the key quantitative data for **Methyl 3-methyl-4-(trifluoromethyl)benzoate** is presented below. For context, data for the related, more common isomers, methyl 3-(trifluoromethyl)benzoate and methyl 4-(trifluoromethyl)benzoate, are included for comparison.

Property	Methyl 3-methyl-4-(trifluoromethyl)benzoate	Methyl 3-(trifluoromethyl)benzoate	Methyl 4-(trifluoromethyl)benzoate
CAS Number	957205-72-0[1]	2557-13-3[2][3]	2967-66-0[4][5]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> F <sub>3</sub> O <sub>2</sub>	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub> [2][3]	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub>
Molecular Weight	218.18 g/mol [1]	204.15 g/mol [2][3]	204.15 g/mol [4][5]
Appearance	Not specified	Colorless to almost colorless clear liquid[2]	Liquid[4]
Boiling Point	Not specified	198 °C[2] or 93-95 °C @ 20 mmHg[6]	94-95 °C @ 21 mmHg[4][5]
Density	Not specified	~1.3 g/mL[2] or 1.295 g/mL @ 25 °C[6]	1.268 g/mL @ 25 °C[4][5]
Refractive Index	Not specified	n <sub>20</sub> /D 1.45[2] or 1.453[6]	n <sub>20</sub> /D 1.451[4][5]

## The Strategic Role of Key Functional Groups in Medicinal Chemistry

The utility of **Methyl 3-methyl-4-(trifluoromethyl)benzoate** in drug design stems directly from the properties imparted by its methyl and trifluoromethyl substituents.

## The Trifluoromethyl (CF<sub>3</sub>) Group: A Bioisostere and Metabolic Blocker

The CF<sub>3</sub> group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecule can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic profile.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the CF<sub>3</sub> group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often serves to block metabolic hotspots on an aromatic ring, increasing the drug's half-life.
- **Lipophilicity:** The CF<sub>3</sub> group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This property is crucial for targeting intracellular proteins or the central nervous system.
- **Electronic Effects:** As a strong electron-withdrawing group, the CF<sub>3</sub> group lowers the pK<sub>a</sub> of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH. This can have a dramatic effect on receptor binding and solubility.

## The Methyl (CH<sub>3</sub>) Group: Modulating Potency and Selectivity

While seemingly simple, the methyl group is a powerful tool for optimizing lead compounds. Its placement at the 3-position, ortho to the ester and meta to the CF<sub>3</sub> group, is significant.

- **Hydrophobic Interactions:** The methyl group can occupy small hydrophobic pockets within a target protein's binding site, increasing binding affinity and potency.
- **Conformational Control:** The steric bulk of the methyl group can restrict the rotation of the ester group, locking the molecule into a more favorable conformation for receptor binding.
- **Selectivity:** By adding steric hindrance, the methyl group can prevent the molecule from binding to off-target proteins, thereby improving the drug's selectivity and reducing side

effects.

## Synthesis and Experimental Protocols

**Methyl 3-methyl-4-(trifluoromethyl)benzoate** is not as commercially prevalent as its simpler isomers, necessitating a clear and reliable synthetic strategy. The most direct and field-proven approach is the esterification of its corresponding carboxylic acid precursor, 3-methyl-4-(trifluoromethyl)benzoic acid.

## Retrosynthetic Analysis and Workflow

The synthesis logically begins from commercially available precursors, such as 3-methyl-4-(trifluoromethyl)aniline. The workflow involves a well-established Sandmeyer reaction to convert the amine to a nitrile, followed by hydrolysis to the carboxylic acid, and finally, Fisher esterification to yield the target product.



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